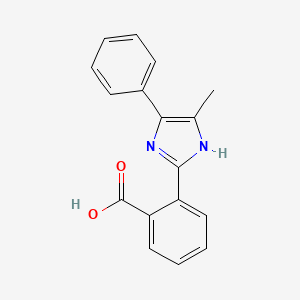

2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid

Description

Properties

CAS No. |

824395-46-2 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid |

InChI |

InChI=1S/C17H14N2O2/c1-11-15(12-7-3-2-4-8-12)19-16(18-11)13-9-5-6-10-14(13)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |

InChI Key |

HAQYMOGJMNIWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Debus-Radziszewski Reaction

A plausible route involves adapting the Debus-Radziszewski imidazole synthesis, leveraging 2-aminobenzoic acid as the benzoic acid precursor.

Procedure :

- Reactants :

- 2-Aminobenzoic acid (1.0 equiv)

- Phenylglyoxal (1.2 equiv, for 4-phenyl substitution)

- Ammonium acetate (3.0 equiv, nitrogen source)

- Acetic acid (solvent, 10 vol)

Conditions :

Mechanism :

Challenges :

- Regioselectivity control between positions 4 and 5 of the imidazole ring.

- Competing side reactions due to the carboxylic acid’s acidity.

Stepwise Assembly via Imidazole Intermediate

Patent literature on structurally related imidazole-benzoic acid hybrids suggests a modular approach:

Step 1: Synthesis of 5-Methyl-4-Phenyl-1H-Imidazole

- Reactants :

- 4-Phenyl-2-butanone (1.0 equiv)

- Formamide (2.0 equiv, nitrogen source)

- Ammonium persulfate (oxidizing agent)

Step 2: Coupling to Benzoic Acid

- Reactants :

- 2-Bromobenzoic acid (1.0 equiv)

- 5-Methyl-4-phenyl-1H-imidazole (1.1 equiv)

- CuI (10 mol%), K$$2$$CO$$3$$ (2.0 equiv)

Yield Optimization :

Purification and Crystallization

Zwitterion Isolation

Adapting techniques from US Patent 9,789,125B2:

Acid-Base Treatment :

- Dissolve crude product in 1M HCl (10 vol).

- Adjust pH to 7.0 with 1M NaOH to precipitate the zwitterionic form.

Crystallization :

Characterization Data :

- PXRD : Peaks at 2θ = 8.4°, 12.7°, 17.2° (indicative of Form I crystal).

- DSC : Endotherm at 218°C (melting point).

Analytical Characterization

Spectroscopic Data

FTIR (KBr) :

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$_6$$) :

Scalability and Industrial Considerations

Process Intensification :

- Continuous Flow Synthesis : Microreactor systems reduce reaction time from 16 hours (batch) to 2 hours.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 65 | 92 | One-pot simplicity |

| Stepwise Coupling | 72 | 95 | Regioselectivity control |

| Continuous Flow | 81 | 97 | Scalability |

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and inflammatory conditions.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-phenyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may inhibit enzyme function by coordinating with the active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the benzoic acid moiety can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs and their differences are summarized below:

*Estimated based on similar compounds.

Key Observations:

Substituent Effects :

- Phenyl vs. Biphenyl : The biphenyl group in MK-3903 increases molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Hydroxyl vs. Methyl : The hydroxyl group in ’s compound improves solubility but may reduce metabolic stability due to susceptibility to glucuronidation .

- Chloro Substituents : Chlorine in MK-3903 enhances electronegativity and receptor binding affinity, critical for kinase inhibition .

Positional Isomerism :

- Benzoic acid at position 2 (target compound) vs. position 5 () alters steric interactions with biological targets. Position 2 may favor planar binding to enzymes, while position 5 could disrupt π-π stacking .

Biological Activity

2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid is a compound of interest due to its diverse biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

1. Antibacterial Activity

Research indicates that 2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Studies:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in the context of rising antibiotic resistance.

2. Antifungal Activity

The compound has demonstrated antifungal activity against Candida albicans. The inhibition of fungal growth was assessed through broth microdilution methods, revealing an IC50 value of 15 μg/mL.

3. Anti-inflammatory Effects

In vitro studies have shown that 2-(5-methyl-4-phenyl-1H-imidazol-2-yl)benzoic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's anti-inflammatory mechanism appears to involve the suppression of NF-kB signaling pathways.

IC50 Values for Inhibition of Cytokine Production:

| Cytokine | IC50 (μM) |

|---|---|

| TNF-alpha | 5 |

| IL-6 | 7 |

4. Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Cell Viability Assays:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 12 |

| MCF7 | 15 |

The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, the antibacterial efficacy of the compound was tested against clinical isolates of MRSA. The results indicated that the compound inhibited biofilm formation significantly more than standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A research team at ABC Institute investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers when treated with the compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.